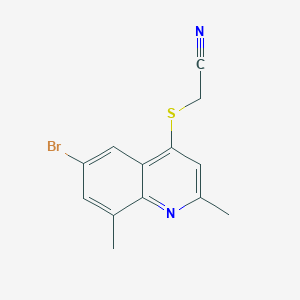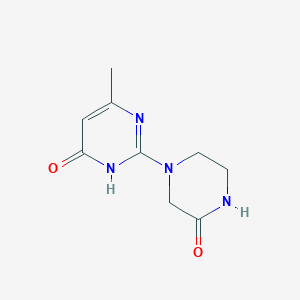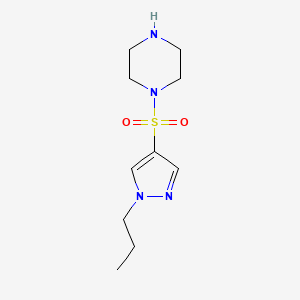
2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 5-amino-3-(4-chlorophenyl)pyrazole. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a base such as sodium ethoxide.
Formation of the Pyrimidine Ring: The next step involves the cyclization of the pyrazole derivative with a suitable precursor such as 2,4-dichloro-6-methylpyrimidine. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
5-Amino-3-(4-chlorophenyl)pyrazole: A precursor in the synthesis of the target compound.
2,4-Dichloro-6-methylpyrimidine: Another precursor used in the synthesis.
Uniqueness
2-(5-Amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C14H12ClN5O |
|---|---|
分子量 |
301.73 g/mol |
IUPAC名 |
2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12ClN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21) |
InChIキー |
UBZMTVNIZDGKSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)




![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)

